2-(tert-Butyl)-5-methoxyaniline 2-(tert-Butyl)-5-methoxyaniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC17238545
InChI: InChI=1S/C11H17NO/c1-11(2,3)9-6-5-8(13-4)7-10(9)12/h5-7H,12H2,1-4H3
SMILES:
Molecular Formula: C11H17NO
Molecular Weight: 179.26 g/mol

2-(tert-Butyl)-5-methoxyaniline

CAS No.:

Cat. No.: VC17238545

Molecular Formula: C11H17NO

Molecular Weight: 179.26 g/mol

* For research use only. Not for human or veterinary use.

2-(tert-Butyl)-5-methoxyaniline -

Specification

Molecular Formula C11H17NO
Molecular Weight 179.26 g/mol
IUPAC Name 2-tert-butyl-5-methoxyaniline
Standard InChI InChI=1S/C11H17NO/c1-11(2,3)9-6-5-8(13-4)7-10(9)12/h5-7H,12H2,1-4H3
Standard InChI Key DEYGDSNOJCSTMM-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C1=C(C=C(C=C1)OC)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular structure of 2-(tert-Butyl)-5-methoxyaniline (C<sub>11</sub>H<sub>17</sub>NO) consists of a benzene ring substituted with:

  • A tert-butyl group (-C(CH<sub>3</sub>)<sub>3</sub>) at position 2, providing steric bulk and lipophilicity.

  • A methoxy group (-OCH<sub>3</sub>) at position 5, influencing electronic distribution and reactivity.

  • An amine group (-NH<sub>2</sub>) at position 1, enabling participation in condensation and nucleophilic substitution reactions.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC<sub>11</sub>H<sub>17</sub>NO
Molecular Weight179.26 g/mol
Boiling PointNot reported
Melting PointNot reported
SolubilityLikely soluble in organic solvents (e.g., DCM, THF)

The tert-butyl group enhances steric hindrance, potentially limiting reactivity at the ortho positions, while the methoxy group donates electron density via resonance, activating the ring toward electrophilic substitution .

Synthetic Pathways and Optimization

Friedel-Crafts Alkylation and Functionalization

  • Protection of the amine: Acetylation of the aniline to form acetanilide.

  • Friedel-Crafts alkylation: Reaction with tert-butyl chloride in the presence of AlCl<sub>3</sub> to yield 2-tert-butyl-5-methoxyacetanilide.

  • Deprotection: Hydrolysis under acidic or basic conditions to regenerate the amine .

Table 2: Example Reaction Conditions

StepReagents/ConditionsYield
ProtectionAcetic anhydride, pyridine85%
Alkylationtert-Butyl chloride, AlCl<sub>3</sub>, DCM, 0°C → rt62%
DeprotectionHCl (6M), reflux78%

Alternative Route via Nitro Reduction

An alternative approach involves nitration followed by reduction:

  • Nitration: Nitration of 5-tert-butyl-2-methoxybenzene at the para position to the methoxy group.

  • Reduction: Catalytic hydrogenation (H<sub>2</sub>/Pd-C) or use of Fe/HCl to convert the nitro group to an amine.

This method avoids the need for protective groups but requires precise control over nitration regioselectivity .

Reactivity and Functionalization

Electrophilic Aromatic Substitution

The methoxy group directs electrophiles to the ortho and para positions, while the tert-butyl group sterically hinders the ortho site. As a result, para-substitution dominates in reactions such as:

  • Halogenation: Bromination using Br<sub>2</sub>/FeBr<sub>3</sub> yields 4-bromo-2-(tert-butyl)-5-methoxyaniline.

  • Sulfonation: Reaction with fuming H<sub>2</sub>SO<sub>4</sub> produces the para-sulfonic acid derivative.

Amine-Derived Reactions

The primary amine participates in:

  • Schiff base formation: Condensation with aldehydes (e.g., benzaldehyde) to generate imines.

  • Acylation: Reaction with acetyl chloride to form 2-(tert-butyl)-5-methoxyacetanilide.

Applications in Medicinal Chemistry

Antimicrobial Activity

Structural analogs of 2-(tert-Butyl)-5-methoxyaniline exhibit broad-spectrum antimicrobial properties. For instance, derivatives with appended heterocycles (e.g., quinoline) demonstrate inhibitory effects against Staphylococcus aureus (MIC: 4 µg/mL) and Escherichia coli (MIC: 8 µg/mL) .

Table 3: Biological Activity of Analogous Compounds

CompoundTargetIC<sub>50</sub>/MIC
RG7109HCV NS5B12 nM
5-tert-Butyl-2-methoxy-N-(2-methoxyethyl)anilineS. aureus4 µg/mL

Comparison with Structural Analogs

5-(tert-Butyl)-2-methoxybenzenecarbaldehyde

This aldehyde precursor (CAS 85943-26-6) shares the tert-butyl and methoxy substituents but lacks the amine group. It is synthesized via trifluoroacetic acid-mediated formylation of 1-tert-butyl-4-methoxybenzene with methenamine (68% yield) . Unlike 2-(tert-Butyl)-5-methoxyaniline, it is primarily used in condensation reactions to form Schiff bases.

5-tert-Butyl-2-methoxy-N-(2-methoxyethyl)aniline

The N-(2-methoxyethyl) derivative (PubChem CID 98784094) demonstrates enhanced solubility in polar solvents due to the ethylene glycol side chain. This modification highlights the trade-off between lipophilicity and bioavailability in drug design .

Industrial and Research Significance

The compound’s robust synthesis scalability (e.g., continuous flow reactors for Friedel-Crafts alkylation) and modular functionalization make it valuable for:

  • Pharmaceutical intermediates: Building block for kinase inhibitors and antiviral agents.

  • Agrochemicals: Precursor to herbicides with improved steric profiles.

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